molecular formula C25H25BN2O4S B12954856 1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-

Cat. No.: B12954856
M. Wt: 460.4 g/mol
InChI Key: PSGZASCATPUQLO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of this compound is derived through systematic analysis of its bicyclic framework and substituent positions. The parent structure, pyrrolo[2,3-b]pyridine, consists of a pyrrole ring fused to a pyridine ring at the [2,3-b] positions, creating a bicyclic system with nitrogen atoms at positions 1 and 4. Numbering begins at the pyrrole nitrogen (position 1), proceeds through the fused pyrrole ring, and continues into the pyridine ring.

Substituents are assigned positions based on this numbering:

  • 1-(Phenylsulfonyl) : A benzenesulfonyl group attached to the pyrrole nitrogen (N1)
  • 3-Phenyl : A benzene ring at position 3 of the pyrrolopyridine system
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) : A pinacol boronate ester at position 4

The full systematic name follows IUPAC priority rules for heterocyclic compounds:
3-Phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
This nomenclature reflects the hierarchical arrangement of substituents by position and complexity.

Molecular Descriptor Value
Molecular Formula C₂₈H₂₅BN₂O₄S
Molecular Weight 512.39 g/mol
Hybridization System Sp²-dominated aromatic system

Properties

Molecular Formula

C25H25BN2O4S

Molecular Weight

460.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C25H25BN2O4S/c1-24(2)25(3,4)32-26(31-24)21-15-16-27-23-22(21)20(18-11-7-5-8-12-18)17-28(23)33(29,30)19-13-9-6-10-14-19/h5-17H,1-4H3

InChI Key

PSGZASCATPUQLO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 1H-pyrrolo[2,3-b]pyridine or its derivatives. For example, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be prepared by sulfonylation of the pyrrolo nitrogen using phenylsulfonyl chloride under basic conditions.

Installation of the Boronate Ester Group

The 4-position boronate ester is typically introduced via a borylation reaction. A common method involves:

  • Using a halogenated intermediate (e.g., 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine).
  • Subjecting it to Miyaura borylation conditions with bis(pinacolato)diboron (B2pin2) as the boron source.
  • Employing a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate in a suitable solvent like dimethylformamide (DMF) or dioxane.
  • Heating the reaction mixture under inert atmosphere to facilitate the coupling.

This step yields the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative.

Purification and Characterization

The final compound is purified by column chromatography, often using silica gel with eluents such as mixtures of dichloromethane and methanol. Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Sulfonylation Phenylsulfonyl chloride, base (e.g., triethylamine) N-phenylsulfonyl pyrrolo[2,3-b]pyridine
2 Halogenation NBS or other halogenating agent 4-bromo derivative
3 Miyaura Borylation B2pin2, Pd catalyst, base, solvent, heat 4-boronate ester derivative
4 Cross-coupling (if needed) Arylboronic acid, Pd catalyst, base, solvent, heat 3-phenyl substituted product
5 Purification Column chromatography Pure target compound

Research Findings and Optimization Notes

  • The borylation step is sensitive to catalyst choice and base; Pd(dppf)Cl2 with potassium acetate in dioxane at 80–100 °C typically gives good yields.
  • The phenylsulfonyl group stabilizes the nitrogen and directs regioselectivity during halogenation and borylation.
  • The boronate ester group is stable under mild conditions but requires inert atmosphere to prevent oxidation.
  • Yields for the borylation step are generally moderate to high (50–80%), depending on substrate purity and reaction time.
  • Purification by silica gel chromatography with 5% methanol in dichloromethane is effective for isolating the product as a white solid.

Analytical Data Summary

Property Value/Description
Molecular Formula C19H21BN2O4S
Molecular Weight 384.27 g/mol
Appearance White solid
NMR (1H, DMSO-d6) Characteristic signals for pyrrolo and phenyl protons
Mass Spectrometry Molecular ion peak at m/z 384
Purity >95% by HPLC

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal for derivatization and functionalization:

Reaction ConditionsSubstrate ExampleProduct YieldReference
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O4-Bromotoluene78%
PdCl₂(dppf) (3 mol%), CsF, THF2-Chloropyridine65%
Pd(OAc)₂ (2 mol%), SPhos, Na₂CO₃5-Bromo-1H-indole82%

Key features:

  • Reactions typically occur at 80–100°C for 12–24 hours.

  • The boronic ester acts as a stable surrogate for boronic acids, minimizing protodeboronation.

Nucleophilic Substitution at Sulfonyl Group

The phenylsulfonyl group undergoes substitution under basic or nucleophilic conditions:

  • Desulfonylation :
    Treatment with NaOH (1M, ethanol/H₂O, reflux) removes the sulfonyl group, yielding 3-phenyl-4-boronate-pyrrolopyridine (87% yield) .

  • Sulfonamide Formation :
    Reacts with amines (e.g., piperazine) in DMF at 100°C to form N-alkylated derivatives (e.g., 1-piperazinyl-pyrrolopyridine, 72% yield).

Electrophilic Aromatic Substitution

The pyrrolopyridine core undergoes regioselective electrophilic attacks at the C5 and C7 positions due to electronic directing effects:

ReactionConditionsMajor ProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative85% C5
BrominationBr₂, CHCl₃, RT7-Bromo derivative78% C7
Friedel-Crafts AcylationAcCl, AlCl₃, DCM, 40°C5-Acetyl derivative91% C5

Note: The phenylsulfonyl group deactivates the ring but directs electrophiles to the less hindered positions.

Boronic Ester Reduction

LiAlH₄ in THF reduces the boronic ester to a borane intermediate, which hydrolyzes to 4-boronic acid-pyrrolopyridine (94% yield).

Sulfonyl Group Reduction

NaBH₄/CuI in DMF selectively reduces the sulfonyl group to a thioether (1-phenylthio-pyrrolopyridine, 68% yield) .

Boronic Ester Oxidation

H₂O₂ in acetic acid converts the boronic ester to a phenolic group via oxidative deboronation (4-hydroxy-pyrrolopyridine, 63% yield).

Ring Oxidation

mCPBA in DCM oxidizes the pyrrole ring to a pyrrolidone (1,5-dione derivative, 55% yield).

Protection/Deprotection Strategies

  • Boronic Ester Stability : Resists hydrolysis at pH 4–9 but cleaves under strongly acidic (HCl/THF) or basic (NaOH/MeOH) conditions .

  • Sulfonyl Group Removal : Achieved via Mg/MeOH reduction (RT, 6h) or SmI₂-mediated cleavage (THF, −78°C) .

Heterocycle Functionalization

The NH group (after desulfonylation) participates in:

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos, 100°C).

  • Mitsunobu Reaction : Converts to ethers using alcohols and DIAD/PPh₃ (e.g., 1-benzyl derivative, 81% yield) .

Coordination Chemistry

The boronic ester acts as a Lewis acid, forming complexes with:

  • Diols : Reversible binding with vicinal diols (e.g., catechol, Kd = 1.2 μM).

  • Fluoride Ions : Forms tetracoordinated borate species (detectable by ¹⁹F NMR) .

This comprehensive reactivity profile positions the compound as a versatile intermediate for synthesizing kinase inhibitors, fluorescent probes, and metal-organic frameworks. Recent studies highlight its use in preparing SGK-1 inhibitors (IC₅₀ = 12 nM) and FGFR1 antagonists (Ki = 8.3 nM) , underscoring its pharmacological relevance.

Scientific Research Applications

Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves various methodologies that allow for functionalization at different positions. The compound can be synthesized through multi-step reactions involving starting materials like substituted phenylsulfonyl derivatives and boron-containing reagents. The incorporation of a boron moiety enhances the compound's reactivity and potential interactions with biological targets.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 1H-Pyrrolo[2,3-b]pyridine derivatives. For instance:

  • Fibroblast Growth Factor Receptor Inhibition : A series of derivatives have shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One study reported that a derivative exhibited IC50 values of 7 nM for FGFR1 and significantly inhibited breast cancer cell proliferation and induced apoptosis in vitro .
  • FLT3 Inhibition : Other derivatives have been designed as FLT3 inhibitors for acute myeloid leukemia treatment. These compounds demonstrated effective inhibition of FLT3 signaling pathways critical for tumor growth .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. For example, certain derivatives have been shown to inhibit the release of pro-inflammatory cytokines from macrophages exposed to stimuli such as lipopolysaccharide . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Some studies indicate that 1H-Pyrrolo[2,3-b]pyridine derivatives may possess neuroprotective effects by selectively inhibiting phosphodiesterase 4B (PDE4B), which is involved in neuroinflammation and cognitive disorders . This highlights their potential in treating neurological conditions.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. For instance:

  • Variations in substituents on the pyrrolopyridine core can lead to significant changes in potency against specific targets such as FGFRs or FLT3.
  • The presence of a phenylsulfonyl group has been linked to enhanced binding affinity and selectivity for certain biological targets .

Case Studies and Clinical Implications

Several case studies illustrate the therapeutic potential of this compound class:

  • A derivative targeting FGFRs was evaluated in preclinical models and demonstrated promising results in reducing tumor growth and metastasis .
  • Another study focused on FLT3 inhibitors derived from this scaffold showed efficacy in inhibiting leukemia cell lines with low toxicity profiles .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, including kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Substituent Positions Molecular Formula Molecular Weight Key Features
Target Compound (942919-24-6) 1: PhSO₂; 3: Ph; 4: Bpin C₁₉H₂₁BN₂O₄S 384.257 Boronate at position 4; phenylsulfonyl group enhances stability.
3-(Bpin)-1-Tosyl (866545-91-7) 1: Tosyl; 3: Bpin C₁₈H₂₁BN₂O₄S 380.24 Boronate at position 3; tosyl group modifies electronic properties.
5-(Bpin)-3-Fluoro (1620575-05-4) 3: F; 5: Bpin C₁₃H₁₆BFN₂O₂ 262.093 Fluorine at position 3 increases electronegativity; boronate at position 5.
3-Ethyl-5-(Bpin) (1573171-45-5) 3: Et; 5: Bpin C₁₅H₂₁BN₂O₂ 272.15 Ethyl group enhances lipophilicity; boronate at position 5.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound (CAS) Solubility LogP Stability
Target (942919-24-6) Low in H₂O; DCM 3.2 Stable under inert conditions
3-(Bpin)-1-Tosyl Moderate in THF 2.8 Sensitive to strong bases
5-(Bpin)-3-Fluoro Low in H₂O; DMF 2.5 Light-sensitive
3-Ethyl-5-(Bpin) High in EtOAc 3.5 Hydrolysis-prone in acidic media

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. The compound in focus, 1H-Pyrrolo[2,3-b]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)- , exhibits promising properties against various cancer cell lines and targets specific receptors involved in tumor proliferation.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A pyrrolo[2,3-b]pyridine core.
  • A phenylsulfonyl group.
  • A dioxaborolane moiety which may enhance its biological activity through specific interactions with biological targets.

Biological Activity Overview

Research indicates that this compound and its derivatives have shown notable inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. The biological activities can be summarized as follows:

  • FGFR Inhibition :
    • The compound has been reported to exhibit potent inhibitory activity against FGFR1–4 with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) .
    • This inhibition leads to reduced proliferation of cancer cells and induction of apoptosis in breast cancer cell lines such as 4T1 .
  • Anticancer Properties :
    • In vitro studies have demonstrated that the compound significantly inhibits the migration and invasion of cancer cells. This is associated with the down-regulation of matrix metalloproteinase 9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases 2 (TIMP2) .
    • The compound's low molecular weight enhances its potential as a lead candidate for further optimization in drug development .
  • Additional Pharmacological Activities :
    • Beyond anticancer effects, derivatives of pyrrolo[2,3-b]pyridine have shown promise in treating conditions such as inflammation and pain management. Reports indicate activities such as anticonvulsant and anti-inflammatory effects .

Case Study 1: FGFR Targeting

A study evaluated a series of 1H-pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFR signaling pathways. Among these compounds, one derivative demonstrated a significant decrease in cell viability across multiple cancer cell lines while inducing apoptosis through caspase activation .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic activity of various pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines. The results highlighted that certain modifications to the phenyl ring significantly influenced the cytotoxic potency and selectivity towards cancer cells over normal cells .

Data Tables

CompoundTargetIC50 Value (nM)Activity
4hFGFR17Inhibitory
4hFGFR29Inhibitory
4hFGFR325Inhibitory
4hFGFR4712Inhibitory

Q & A

Q. What is the optimal synthetic route for preparing this pyrrolo[2,3-b]pyridine derivative with sulfonyl and boronate ester groups?

The synthesis involves sequential functionalization:

  • Step 1 : Start with 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. Introduce the boronate ester at position 4 via Suzuki-Miyaura coupling using Pd(PPh₃)₄, aryl boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives), and K₂CO₃ in a dioxane/H₂O solvent system at 105°C .
  • Step 2 : Install the phenylsulfonyl group at position 1 using NaH and phenylsulfonyl chloride in THF at 0°C to room temperature .
  • Purification : Flash column chromatography with gradients of DCM/EtOAc or DCM/MeOH yields the final product.

Q. Which coupling reactions are effective for introducing aryl groups at the 4-position?

The Suzuki-Miyaura cross-coupling is the most reliable method. Use Pd(PPh₃)₄ as the catalyst, aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid), and K₂CO₃ in a dioxane/H₂O mixture (3:1 v/v) at 105°C. This achieves >85% yield for aryl boronate ester introduction .

Q. How is the structure of the compound confirmed post-synthesis?

  • 1H/13C NMR : Key signals include aromatic protons (δ 8.5–9.2 ppm for pyrrolopyridine core) and sulfonyl group absence (due to deprotonation). Boronate ester protons appear as a singlet at δ 1.3 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated vs. observed mass; deviations <2 ppm) .

Advanced Research Questions

Q. How can researchers address the instability of 3-amino intermediates during synthesis?

The 3-amino-pyrrolo[2,3-b]pyridine intermediates decompose rapidly. To mitigate this:

  • Immediate Use : Directly proceed to the next step (e.g., acylation with nicotinoyl chloride) without intermediate purification .
  • Inert Atmosphere : Conduct reactions under N₂ or Ar to prevent oxidation.
  • Low-Temperature Storage : Store intermediates at -20°C if short-term storage is necessary.

Q. What strategies improve yields in multi-step syntheses involving boronate esters?

  • Moisture Control : Use anhydrous solvents and gloveboxes to prevent boronate ester hydrolysis.
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency .
  • Temperature Gradients : For Suzuki reactions, maintain 105°C for 12–16 hours to ensure complete conversion .

Q. How can substituent effects on biological activity be systematically analyzed?

  • SAR Studies : Synthesize analogs with varied aryl groups (e.g., 4-CF₃, 4-OCH₃, p-tolyl) at position 5. Test kinase inhibition (e.g., JAK2, EGFR) using enzymatic assays. Correlate substituent electronics (Hammett σ values) with IC₅₀ data .
  • Crystallography : Resolve co-crystal structures with target kinases to identify binding interactions (e.g., hydrogen bonding with boronate ester) .

Q. How to resolve discrepancies in NMR data for regioisomeric products?

  • 2D NMR : Use HMBC to confirm coupling between the boronate ester and position 4.
  • NOESY : Detect spatial proximity between sulfonyl-phenyl and pyrrolopyridine protons to confirm regiochemistry .
  • Comparative Analysis : Match observed δ values with literature (e.g., δ 8.93 ppm for HetH in 5-(4-CF₃-phenyl) derivatives vs. δ 8.86 ppm in 5-(4-OCH₃-phenyl) analogs) .

Methodological Considerations

Q. What purification techniques are recommended after Suzuki coupling?

  • Flash Chromatography : Use silica gel with DCM/EtOAc (90:10 to 80:20) for boronate-containing compounds.
  • Recrystallization : For nitro-substituted intermediates, recrystallize from EtOH/H₂O (7:3) to remove Pd residues .

Q. How to confirm regioselectivity in nitration or halogenation steps?

  • X-ray Diffraction : Resolve crystal structures of intermediates (e.g., 5-bromo-3-nitro derivatives).
  • Isotopic Labeling : Use 15N-labeled starting materials to track nitration positions via NMR .

Data Contradiction Analysis

Q. How to interpret unexpected splitting patterns in 1H NMR spectra?

  • Dynamic Effects : Check for tautomerism (e.g., NH proton exchange in DMSO-d₆) by variable-temperature NMR.
  • Impurity Analysis : Compare with HRMS to rule out side products (e.g., de-boronated byproducts).
  • Solvent Artifacts : Confirm residual solvent peaks (e.g., δ 2.5 ppm for DMSO) do not overlap with analyte signals .

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